1-{[1-(4-Fluorophenyl)ethyl]amino}-2-methylpropan-2-ol
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Overview
Description
1-{[1-(4-Fluorophenyl)ethyl]amino}-2-methylpropan-2-ol is an organic compound that contains a tertiary amine and a tertiary alcohol It is characterized by the presence of a fluorophenyl group, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(4-Fluorophenyl)ethyl]amino}-2-methylpropan-2-ol typically involves the reaction of 4-fluoroacetophenone with methylamine, followed by reduction and subsequent alkylation. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the alkylation step may involve the use of alkyl halides under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-{[1-(4-Fluorophenyl)ethyl]amino}-2-methylpropan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Chromium trioxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include ketones, secondary amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-{[1-(4-Fluorophenyl)ethyl]amino}-2-methylpropan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[1-(4-Fluorophenyl)ethyl]amino}-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system in which it is studied. The fluorophenyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-{(4-Amino-2-fluorophenyl)methylamino}-2-methylpropan-2-ol: Contains an amino group instead of a hydroxyl group, leading to different chemical and biological properties.
1-{[1-(4-Chlorophenyl)ethyl]amino}-2-methylpropan-2-ol: Similar structure but with a chlorine atom instead of a fluorine atom, affecting its reactivity and interactions.
Uniqueness
1-{[1-(4-Fluorophenyl)ethyl]amino}-2-methylpropan-2-ol is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
1-[1-(4-fluorophenyl)ethylamino]-2-methylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO/c1-9(14-8-12(2,3)15)10-4-6-11(13)7-5-10/h4-7,9,14-15H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIXJHMNUABXNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NCC(C)(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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